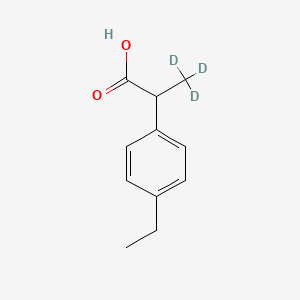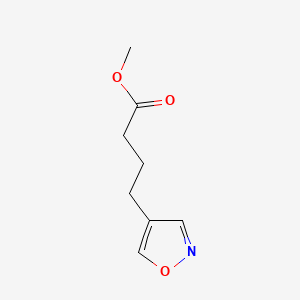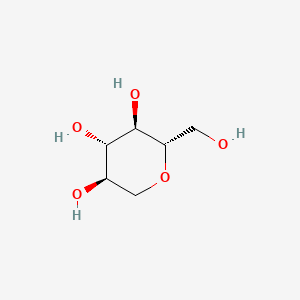
L-threo-Droxidopa-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. It is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor molecules that contain the desired isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without altering the chemical properties of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research use. The production is carried out under strict conditions to maintain the integrity of the isotopes and the overall compound .
化学反应分析
Types of Reactions
L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its reduced form using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield the reduced form of the compound .
科学研究应用
L-threo-Droxidopa-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Pathway Studies: The compound is used to trace and quantify metabolic pathways in cells and organisms.
Enzyme Activity Studies: It helps in studying the kinetics and mechanisms of enzyme-catalyzed reactions.
Drug Development: The compound is used in the development and testing of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Clinical Research: It is used in clinical studies to understand the distribution, transformation, and clearance of drugs in the body.
作用机制
L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
相似化合物的比较
L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
Droxidopa: The non-labeled version of the compound, used in similar research applications but without the benefits of isotope labeling.
L-threo-Droxidopa: The parent compound, used in the treatment of neurogenic orthostatic hypotension and other conditions.
This compound stands out due to its enhanced ability to provide detailed insights into metabolic pathways and enzyme activities, making it a valuable tool in scientific research .
属性
CAS 编号 |
1276295-04-5 |
|---|---|
分子式 |
C9H11NO5 |
分子量 |
216.167 |
IUPAC 名称 |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
InChI 键 |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
同义词 |
(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N; threo-β,3-Dihydroxy-L-tyrosine-13C2,15N; L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N; (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)






![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)




